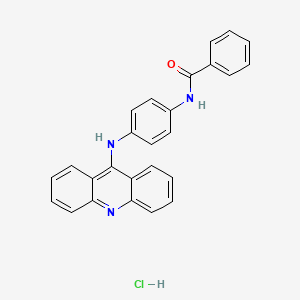
Benzanilide, 4'-(9-acridinylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of acridine, a compound known for its antitumor properties. This compound is particularly noted for its potential use in cancer treatment due to its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride typically involves the reaction of 9-aminoacridine with 4-chlorobenzanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct biological activities.
Substitution: It can undergo nucleophilic substitution reactions, where the acridinylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving DNA intercalation and enzyme inhibition.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
The primary mechanism of action of Benzanilide, 4’-(9-acridinylamino)-, hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in rapidly dividing cells, making it effective against certain types of cancer .
類似化合物との比較
Similar Compounds
Amsacrine: Another acridine derivative known for its antitumor activity.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness
Benzanilide, 4’-(9-acridinylamino)-, hydrochloride is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its distinct chemical properties and biological activities make it a valuable compound in cancer research and therapy .
特性
CAS番号 |
37045-76-4 |
|---|---|
分子式 |
C26H20ClN3O |
分子量 |
425.9 g/mol |
IUPAC名 |
N-[4-(acridin-9-ylamino)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H19N3O.ClH/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25;/h1-17H,(H,27,29)(H,28,30);1H |
InChIキー |
GKUQGISTEDFRNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)
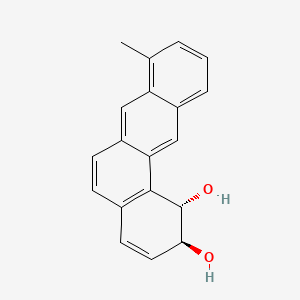
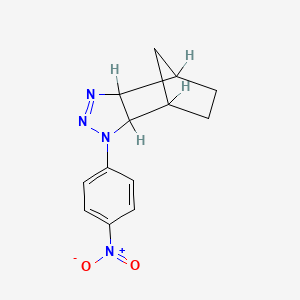

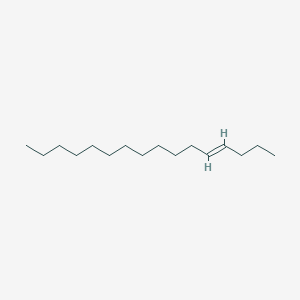
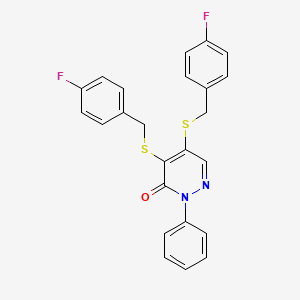
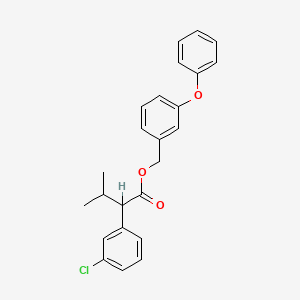
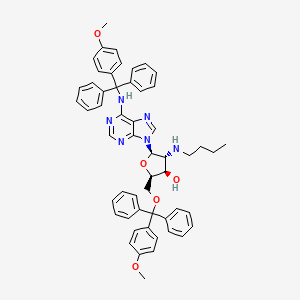
![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

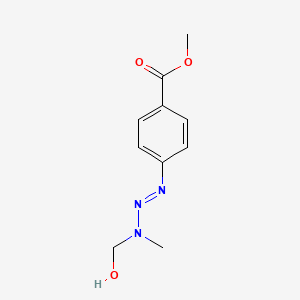
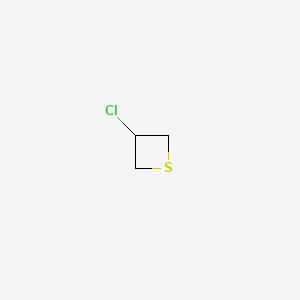
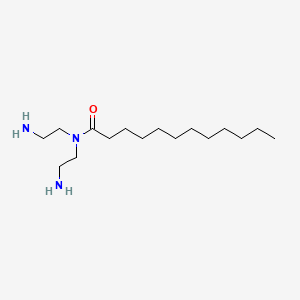
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
